molecular formula C8H9N5O3 B2652228 5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1251228-33-7

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2652228
CAS No.: 1251228-33-7
M. Wt: 223.192
InChI Key: KDNHUJAOGMGFQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl group, an oxadiazole ring, a triazole ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 5-Methyl-1,3,4-oxadiazol-2-amine are synthesized through a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the oxadiazole and triazole rings suggests that the compound may have interesting chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives of 1,3,4-oxadiazole and 1,2,4-triazole compounds has been a subject of interest due to their potential applications in various fields. The synthesis involves starting from basic chemical precursors and employing methods such as cyclodehydration, Mannich base formation, and alkylation to introduce various functional groups. The structural characterization of these compounds is typically confirmed using techniques like IR, 1H-NMR, and elemental analysis, which help to verify the desired molecular structure and the presence of specific functional groups (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial Activities

Some derivatives of 1,3,4-oxadiazole and 1,2,4-triazole have been investigated for their antimicrobial properties. These studies aim to evaluate the compounds' effectiveness against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents. The activity tests involve comparing the synthesized compounds against known antimicrobials to assess their efficacy and potency (Brahmayya et al., 2018).

Applications in Materials Science

Derivatives of 1,3,4-oxadiazole and 1,2,4-triazole are also explored for applications in materials science, such as the development of energetic materials and corrosion inhibitors. These compounds' unique structural features make them suitable for forming stable, high-performance materials with applications in various industrial and technological fields. Research in this area focuses on synthesizing new compounds with improved properties and understanding the mechanisms underlying their stability and reactivity (Yu et al., 2017).

Theoretical Studies and Drug Design

Theoretical studies and in silico approaches are employed to predict the drug-likeness, physicochemical properties, and biological activities of these compounds. Such studies facilitate the understanding of the interaction mechanisms at the molecular level and aid in the design of molecules with desired properties for specific applications. This research direction is crucial for the efficient development of new drugs and materials with optimized performance (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c1-4-7(8(14)15)11-12-13(4)3-6-10-9-5(2)16-6/h3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHUJAOGMGFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=NN=C(O2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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